molecular formula C26H25N3O4S2 B2465275 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-35-0

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2465275
CAS No.: 683261-35-0
M. Wt: 507.62
InChI Key: QCMIJISPRCFUGK-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a sophisticated benzothiazole derivative designed for research applications. Benzothiazole compounds are a significant class of heterocyclic molecules known for their diverse pharmacological profiles and are extensively investigated in medicinal chemistry for developing new therapeutic agents . These compounds are recognized as fundamental building blocks in the search for novel drug molecules with activities including antitumor, antifungal, antimicrobial, and anti-tubercular properties . The core benzothiazole scaffold is an integral component of many pharmaceutical agents due to its favorable properties as an electron donor-acceptor system, which also makes it a candidate for research in material sciences, such as in the development of nonlinear optical (NLO) materials and solar cells . The specific molecular architecture of this compound, featuring a benzamide linkage and a (2-methylpiperidin-1-yl)sulfonyl group, suggests its potential as a key intermediate in organic synthesis and drug discovery efforts. It is supplied exclusively for laboratory research purposes. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-17-6-4-5-15-29(17)35(32,33)20-12-9-18(10-13-20)25(31)27-19-11-14-21(23(30)16-19)26-28-22-7-2-3-8-24(22)34-26/h2-3,7-14,16-17,30H,4-6,15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMIJISPRCFUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzo[d]thiazole moiety : Known for its biological activities, particularly in cancer treatment.
  • Hydroxyphenyl group : Often associated with antioxidant properties.
  • Piperidine sulfonamide : Contributes to the compound's pharmacological profile.

The molecular formula is C22H24N2O3SC_{22}H_{24}N_2O_3S with a molecular weight of approximately 396.56 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process, thereby reducing pro-inflammatory mediator production.
  • Antioxidant Activity : The hydroxyphenyl group is implicated in scavenging free radicals, contributing to its potential as an antioxidant .

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound using various cancer cell lines. The findings indicate that it exhibits significant cytotoxicity against several types of cancer cells:

Cell LineIC50 (µM)Mechanism of Action
HCC8276.26Inhibition of cell proliferation
NCI-H3586.48Induction of apoptosis
MCF-78.00Disruption of cell cycle

These results suggest that this compound could be a promising candidate for cancer therapy due to its ability to inhibit tumor growth effectively .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In vitro assays demonstrated activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Case Studies

A notable case study involved the administration of the compound in a murine model of inflammation. The results showed a significant reduction in inflammatory markers and improved clinical scores compared to controls, indicating its potential use as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Potential
Research indicates that compounds similar to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exhibit significant anticancer properties. These compounds may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways. For instance, a study on related thiazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving the disruption of critical signaling pathways associated with cancer progression .

Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Similar benzothiazole derivatives have been evaluated for their antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus. These studies typically employ standard methods like the cup plate method to assess efficacy at varying concentrations . The presence of the benzothiazole moiety is believed to enhance the compound's ability to penetrate microbial cell walls, thus increasing its effectiveness .

Case Studies

Case Study 1: Acetylcholinesterase Inhibition
A series of compounds based on benzothiazole have been evaluated for their inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. In vitro assays revealed that certain derivatives exhibited strong inhibitory activity, indicating potential therapeutic applications for cognitive disorders .

Case Study 2: Antimicrobial Activity Evaluation
In a comparative study, several benzothiazole derivatives were synthesized and tested against common bacterial strains. The results indicated that compounds featuring similar structural motifs to this compound showed significant antimicrobial activity, highlighting their potential as lead compounds for antibiotic development .

Data Summary Table

Property Details
Chemical Structure This compound
Biological Activities Anticancer, Antimicrobial
Synthesis Techniques Multi-step synthesis, NMR, IR spectroscopy
Case Studies Acetylcholinesterase inhibition; Antimicrobial activity evaluation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Key structural analogs include modifications at the 4-position of the benzamide ring and variations in the benzo[d]thiazole-linked substituents.

Compound Name Substituent at 4-Position Molecular Weight Melting Point (°C) Notable Features Reference
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (2-Methylpiperidin-1-yl)sulfonyl ~525.6 (calc.) Not reported Piperidine sulfonyl enhances solubility and basicity Target
N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-nitrobenzamide (CAS 332152-81-5) Nitro ~393.4 (calc.) Not reported Electron-withdrawing nitro group; potential reactivity issues
N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (Compound 8) Triazole-methoxy ~616.7 (calc.) 280–282 (decomp.) Click chemistry synthesis; dual benzothiazole motifs
Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate Thiazole-carboxylate ~662.8 (calc.) 195–196 Ester functionality; potential prodrug applications

Key Observations :

  • Nitro-substituted analogs (e.g., CAS 332152-81-5) may exhibit lower stability due to nitro group reduction or photodegradation risks, limiting therapeutic utility .
  • Triazole-containing derivatives (e.g., Compound 8) leverage click chemistry for modular synthesis but may face metabolic instability due to ester or triazole cleavage .

Q & A

Q. What are the optimal synthetic routes for N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves three stages: (1) formation of the benzo[d]thiazole core via cyclization of thioamide precursors under acidic conditions, (2) introduction of the 3-hydroxyphenyl group using Ullmann coupling or nucleophilic aromatic substitution, and (3) sulfonylation with 2-methylpiperidine-1-sulfonyl chloride. Key optimizations include using Pd catalysts for coupling efficiency (e.g., Pd(OAc)₂ with ligand systems) and controlling reaction temperatures (70–90°C) to minimize side products. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) yields >95% purity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Confirm regioselectivity of the benzo[d]thiazole ring (e.g., singlet for C2 proton at δ ~8.2 ppm) and sulfonamide linkage (NH resonance at δ ~10.5 ppm).
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity and detect sulfonate ester byproducts.
  • FT-IR : Validate sulfonyl group presence (asymmetric S=O stretches at ~1360 cm⁻¹ and ~1180 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • In vitro assays : Test against cancer cell lines (e.g., NCI-60 panel) using MTT assays, with IC₅₀ calculations. Prioritize melanoma and breast cancer models due to structural analogs showing selectivity .
  • Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting thiazole derivatives’ inherent activity against biofilms .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological efficacy of this compound?

  • Methodological Answer :
  • Benzo[d]thiazole Core : Substitution at C6 (e.g., electron-withdrawing groups like Cl) enhances cytotoxicity by improving DNA intercalation.
  • Sulfonamide Linker : 2-Methylpiperidine improves solubility (logP reduction by ~0.5) and blood-brain barrier penetration vs. unsubstituted piperidine.
  • 3-Hydroxyphenyl Group : Hydrogen bonding with kinase active sites (e.g., EGFR) correlates with kinase inhibition in molecular docking studies .

Q. How can advanced analytical methods resolve contradictory data in stability studies?

  • Methodological Answer :
  • LC-HRMS : Identify degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid under acidic conditions).
  • X-ray crystallography : Resolve discrepancies in tautomeric forms (e.g., keto-enol equilibria in the hydroxyphenyl group) .
  • Accelerated stability testing : Use forced degradation (40°C/75% RH) with QbD principles to model shelf-life .

Q. What computational strategies predict binding modes and off-target effects?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with PARP-1 or tubulin) using AMBER or GROMACS.
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize kinase targets (e.g., VEGFR2, c-MET).
  • ADMET Prediction : Tools like SwissADME assess CYP450 inhibition risks (e.g., CYP3A4) linked to the 2-methylpiperidine moiety .

Q. How can solubility challenges be addressed without compromising activity?

  • Methodological Answer :
  • Co-solvent systems : Use PEG 400/water (1:1) for in vivo formulations (enhances solubility to >1 mg/mL).
  • Prodrug derivatization : Introduce phosphate esters at the 3-hydroxyl group, cleaved by alkaline phosphatase in target tissues .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent models : Conduct IV/PO dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis (t₁/₂, Cₘₐₓ).
  • Toxicogenomics : RNA-seq of liver/kidney tissues post-administration to identify oxidative stress pathways (e.g., Nrf2 modulation) .

Q. How can synergistic effects with existing therapeutics be systematically studied?

  • Methodological Answer :
  • Combinatorial screening : Use Checkerboard assays (e.g., with doxorubicin or cisplatin) to calculate fractional inhibitory concentration (FIC) indices.
  • Transcriptomic profiling : RNA-seq of treated cells to identify pathways upregulated in synergy (e.g., apoptosis via Bcl-2 suppression) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor sulfonylation completion in real time.
  • Design of Experiments (DoE) : Optimize reaction parameters (e.g., solvent polarity, catalyst loading) using response surface methodology (RSM) .

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